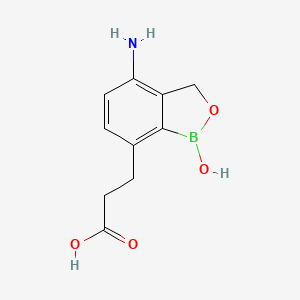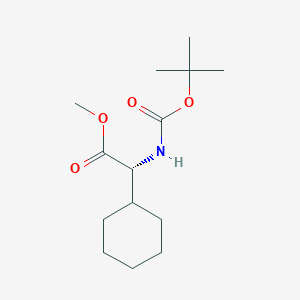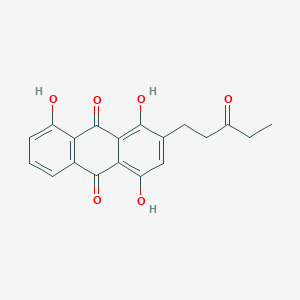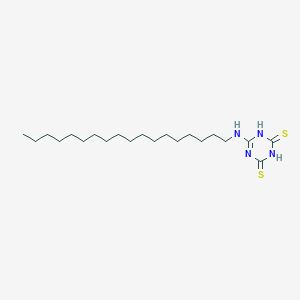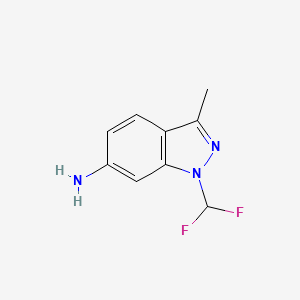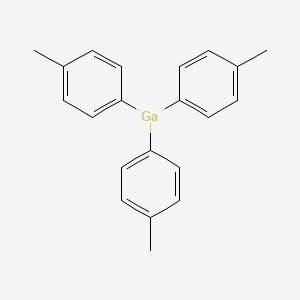
Gallium, tris(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-p-tolylgallium is an organogallium compound characterized by the presence of three p-tolyl groups attached to a central gallium atom. Organogallium compounds, including tri-p-tolylgallium, are known for their applications in organic synthesis and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri-p-tolylgallium can be synthesized through various methods, including the reaction of gallium trichloride with p-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:
GaCl3+3p-TolMgBr→Ga(p-Tol)3+3MgBrCl
This method involves the use of anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of tri-p-tolylgallium typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Tri-p-tolylgallium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxides.
Reduction: Can be reduced to lower oxidation states of gallium.
Substitution: Undergoes substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employs halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Forms gallium oxide (Ga2O3) and other gallium-containing oxides.
Reduction: Produces lower oxidation state gallium compounds.
Substitution: Results in the formation of halogenated gallium compounds.
Aplicaciones Científicas De Investigación
Tri-p-tolylgallium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties due to its ability to disrupt microbial metabolism.
Medicine: Explored for its potential use in cancer treatment and imaging due to its unique chemical properties.
Industry: Utilized in the production of semiconductors and other advanced materials .
Mecanismo De Acción
The mechanism of action of tri-p-tolylgallium involves its interaction with molecular targets such as enzymes and cellular membranes. Its ability to form stable complexes with various biomolecules allows it to exert its effects by disrupting normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Triethylgallium: Another organogallium compound with similar properties but different reactivity.
Trimethylgallium: Known for its use in metalorganic vapor phase epitaxy (MOVPE) for semiconductor production.
Triphenylgallium: Shares structural similarities but has different applications and reactivity .
Uniqueness
Tri-p-tolylgallium is unique due to the presence of p-tolyl groups, which impart distinct chemical properties and reactivity compared to other organogallium compounds. Its specific structure allows for unique applications in materials science and organic synthesis .
Propiedades
Número CAS |
18797-37-0 |
|---|---|
Fórmula molecular |
C21H21Ga |
Peso molecular |
343.1 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)gallane |
InChI |
InChI=1S/3C7H7.Ga/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
Clave InChI |
XMGDANCQJJDPNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
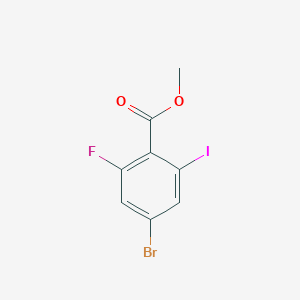
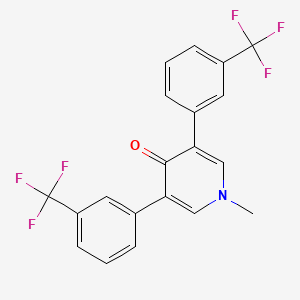
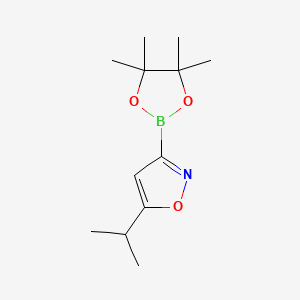
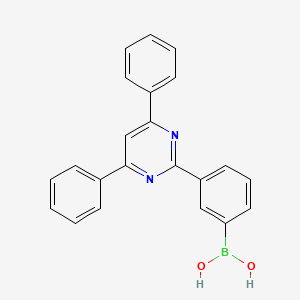
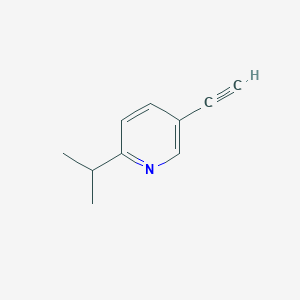
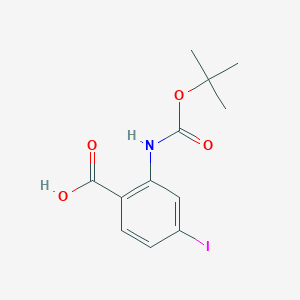
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
